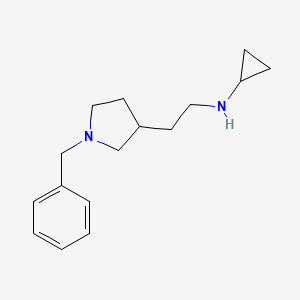
N-(2-(1-benzylpyrrolidin-3-yl)ethyl)cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1-benzylpyrrolidin-3-yl)ethyl)cyclopropanamine is a complex organic compound that features a cyclopropane ring attached to a pyrrolidine ring, which is further substituted with a benzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-benzylpyrrolidin-3-yl)ethyl)cyclopropanamine typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of a suitable amine with a cyclopropane derivative under controlled conditions. The benzyl group is then introduced through a nucleophilic substitution reaction, often using benzyl chloride in the presence of a base such as sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(1-benzylpyrrolidin-3-yl)ethyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Benzyl chloride with sodium hydride as a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amines .
Applications De Recherche Scientifique
N-(2-(1-benzylpyrrolidin-3-yl)ethyl)cyclopropanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-(1-benzylpyrrolidin-3-yl)ethyl)cyclopropanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Benzylpyrrolidin-3-yl)ethanamine dihydrochloride
- N-(1-benzylpyrrolidin-3-yl)-2-fluorobenzamide
- N-benzyl-3-pyrrolidinone
Uniqueness
N-(2-(1-benzylpyrrolidin-3-yl)ethyl)cyclopropanamine is unique due to its combination of a cyclopropane ring with a benzyl-substituted pyrrolidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C16H24N2 |
|---|---|
Poids moléculaire |
244.37 g/mol |
Nom IUPAC |
N-[2-(1-benzylpyrrolidin-3-yl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C16H24N2/c1-2-4-14(5-3-1)12-18-11-9-15(13-18)8-10-17-16-6-7-16/h1-5,15-17H,6-13H2 |
Clé InChI |
HRSJXDFKZMONQZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NCCC2CCN(C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


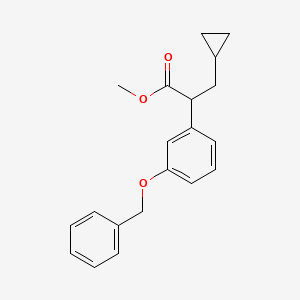

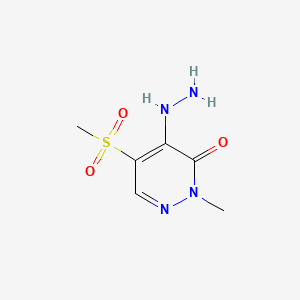
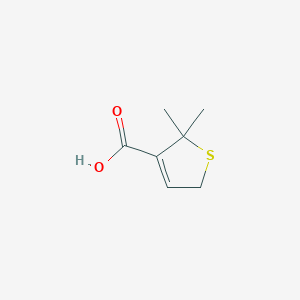
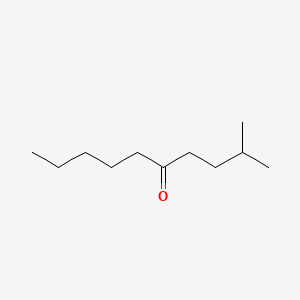
![2-Amino-1-(8-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13949924.png)
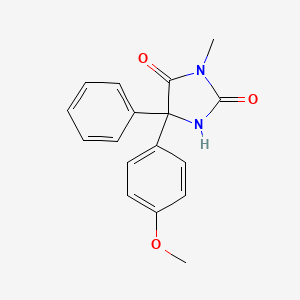

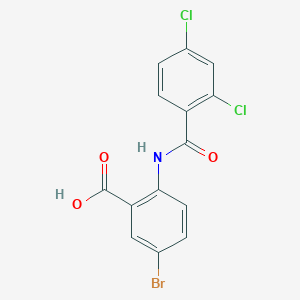
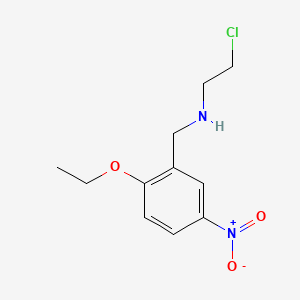
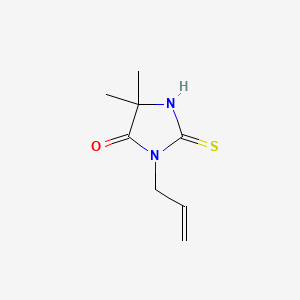
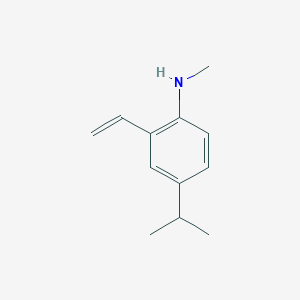

![1-(2-Isopropyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13949973.png)
